Digalactosyl diglyceride

描述

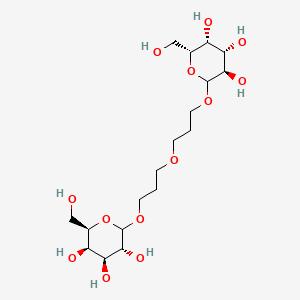

Digalactosyl diglyceride is a glycolipid found predominantly in the membranes of plants, algae, and photosynthetic microorganisms. It consists of two galactose molecules attached to a glycerol backbone, which is esterified with two fatty acid chains. This compound plays a crucial role in the structural integrity and functionality of photosynthetic membranes.

作用机制

Target of Action

Digalactosyl diglyceride (DGDG) is a neutral glycolipid where two residues of galactose are bound to the glycerol at sn -3 position to form a hydrophilic head group, whereas sn -1 and sn -2 positions of the glycerol backbone are esterified with two acyl chains . It primarily targets the thylakoid membranes in plant chloroplasts and cyanobacterial cells . It plays a crucial role in the organization and thermal stability of these membranes .

Mode of Action

DGDG exerts its action by interacting with the presynaptic priming protein family Munc13. The binding of DGDG to the C1 domain of Munc13 increases the fusion competence of synaptic vesicles, resulting in potentiated release . It also facilitates the synthesis of protochlorophyllide and the formation of the protochlorophyllide-light-dependent NADPH:protochlorophyllide oxidoreductase (LPOR)-NADPH complex in etioplasts .

Biochemical Pathways

DGDG is synthesized in plastid envelope mostly from monogalactosyldiacylglycerol (MGDG) by DGDG synthases . The major DGDG synthesis pathway includes two main steps: transfer of the galactose from UDP-galactose onto sn -3 position of diacylglycerol (DAG) leading to formation of MGDG and galactosylation of MGDG by DGD with UDP-galactose as sugar donor and formation of DGDG .

Pharmacokinetics

It’s known that dgdg deficiency in the dgdg-deficient mutant, dgd1, leads to a decrease in dgdg content to 20% of the wild-type level .

Result of Action

The action of DGDG results in significant changes in the organization and thermal stability of thylakoid membranes . It also affects the packing of lipids in the thylakoid membranes . In human clinical studies, oral intake of wheat polar lipids complex (WPLC) containing DGDG significantly increased skin hydration, elasticity, and smoothness, and decreased trans epidermal water loss (TEWL), roughness, and wrinkledness .

Action Environment

The action of DGDG is influenced by environmental factors such as temperature. DGDG plays important roles in the overall organization of thylakoid membranes especially at elevated temperatures . In etiolated seedlings, the lattice structure of prolamellar bodies was disordered, and the development of prothylakoids was impaired due to DGDG deficiency .

准备方法

Synthetic Routes and Reaction Conditions

Digalactosyl diglyceride can be synthesized through various methods, including enzymatic and chemical synthesis. One common method involves the enzymatic transfer of galactose from UDP-galactose to diacylglycerol, forming monogalactosyl diglyceride, which is then further galactosylated to produce this compound . Thin-layer chromatography is often used to isolate and purify the compound from plant lipid extracts .

Industrial Production Methods

Industrial production of this compound typically involves extraction from plant sources such as leaves or algae. The lipid extracts are subjected to chromatographic techniques to separate and purify the desired glycolipids .

化学反应分析

Types of Reactions

Digalactosyl diglyceride undergoes various chemical reactions, including hydrolysis, oxidation, and esterification.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using lipases can break down this compound into its constituent fatty acids and glycerol.

Oxidation: Oxidative conditions can lead to the formation of peroxides and other oxidative products.

Esterification: Esterification reactions can modify the fatty acid chains attached to the glycerol backbone.

Major Products Formed

The major products formed from these reactions include free fatty acids, glycerol, and various oxidized derivatives of the fatty acids .

科学研究应用

Digalactosyl diglyceride has numerous applications in scientific research:

Chemistry: It is used as a model compound to study lipid bilayers and membrane dynamics.

Biology: It plays a role in the study of photosynthesis and membrane protein interactions.

相似化合物的比较

Similar Compounds

Monogalactosyl diglyceride: Similar in structure but contains only one galactose molecule.

Diacylglycerol: Lacks the galactose moieties and is involved in different biological processes.

Uniqueness

Digalactosyl diglyceride is unique due to its dual galactose structure, which imparts specific properties essential for photosynthetic membrane stability and function. Its ability to interact with photosynthetic proteins and its role in anti-inflammatory pathways distinguish it from other similar compounds .

生物活性

Digalactosyl diglyceride (DGDG) is a galactolipid primarily found in plant membranes, particularly in the chloroplasts of green plants. It plays a crucial role in various biological processes, including photosynthesis and membrane stability. This article explores the biological activity of DGDG, focusing on its physiological effects, potential health benefits, and applications in clinical and nutritional settings.

Chemical Structure and Properties

DGDG consists of two galactose sugar moieties linked to a glycerol backbone with two fatty acid chains. Its molecular formula is , with a molecular weight of approximately 640 g/mol. The fatty acid composition can vary, influencing its biological activity.

1. Role in Membrane Structure

DGDG is an essential component of thylakoid membranes in chloroplasts, contributing to the structural integrity and functionality of these membranes during photosynthesis. The presence of DGDG enhances the fluidity of the membrane, facilitating the movement of proteins and other molecules necessary for photosynthetic processes .

2. Antioxidant Properties

Recent studies indicate that DGDG exhibits antioxidant properties, which can protect cells from oxidative stress. This property is particularly relevant in skin health, where DGDG supplementation has been shown to improve skin hydration and reduce age-related symptoms .

3. Potential Health Benefits

- Skin Health : A clinical study demonstrated that oral supplementation with wheat polar lipid complex containing DGDG improved skin hydration and reduced wrinkles over 60 days .

- Hair Growth : Another study indicated that DGDG could reduce hair loss and promote hair regrowth in women experiencing acute hair loss .

Clinical Studies

A randomized controlled trial investigated the effects of DGDG on skin aging. Participants who received DGDG showed significant improvements in skin hydration and elasticity compared to those on placebo. The results were quantified using various dermatological assessments over a period of 60 days.

| Parameter | Placebo Group | DGDG Group |

|---|---|---|

| Skin Hydration (D60) | 41.29 ± 5.54 | 52.97 ± 5.11 |

| Wrinkledness Score | 1.77 ± 0.69 | 0.69 ± 0.28 |

Metabolic Studies

Research on the metabolism of DGDG in rat brains revealed that it could be hydrolyzed by specific enzymes, suggesting its involvement in lipid metabolism and signaling pathways . This hydrolysis may release fatty acids that play roles in various metabolic processes.

Case Study 1: Skin Hydration Improvement

A study published in Cosmetics assessed the impact of oral DGDG supplementation on skin parameters among middle-aged women. Results indicated a statistically significant improvement in skin hydration levels after two months of treatment .

Case Study 2: Hair Growth Stimulation

In another clinical trial focusing on hair loss, participants receiving DGDG showed a marked reduction in hair shedding and an increase in hair density compared to those receiving a placebo over a period of eight weeks .

属性

IUPAC Name |

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-[3-[3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropoxy]propoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O13/c19-7-9-11(21)13(23)15(25)17(30-9)28-5-1-3-27-4-2-6-29-18-16(26)14(24)12(22)10(8-20)31-18/h9-26H,1-8H2/t9-,10-,11+,12+,13+,14+,15-,16-,17?,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROLUYNBHPUZQU-IIZJPUEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCCOC1C(C(C(C(O1)CO)O)O)O)COC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COCCCOC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)COC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92457-02-8 | |

| Record name | Glycerides, C12-24 and C12-24-unsatd. di-, digalactosyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092457028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerides, C12-24 and C12-24-unsatd. di-, digalactosyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.087.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is digalactosyl diglyceride (DGDG)?

A1: this compound (DGDG) is a type of galactolipid, specifically a glyceroglycolipid, primarily found in the membranes of chloroplasts in plants and algae. It plays a crucial role in the structure and function of these photosynthetic membranes.

Q2: What is the structure of DGDG?

A: DGDG consists of a diglyceride backbone, with two galactose molecules attached to the glycerol moiety. The specific linkage of the galactose units is α-galactosyl-(1 → 6)-α-galactosyl-(1 → 6)-β-galactosyl-(1 → 1)-glycerol []. The fatty acid composition of DGDG can vary depending on the plant species and environmental factors, but typically includes high proportions of linoleic acid (18:2) and linolenic acid (18:3) [].

Q3: How is DGDG synthesized?

A: DGDG biosynthesis occurs through a two-step process. First, monogalactosyl diglyceride (MGDG) is synthesized from UDP-galactose and diglyceride. Subsequently, MGDG serves as an intermediate, undergoing further galactosylation to form DGDG [, ]. The chloroplast envelope is a major site of galactosyl transferase activity, the enzyme responsible for these reactions [].

Q4: What is the role of DGDG in chloroplast membranes?

A: DGDG is an essential structural component of chloroplast thylakoid membranes, contributing to their fluidity, stability, and functionality [, ]. It is particularly abundant in the regions surrounding photosystem II, playing a role in its stabilization and assembly [].

Q5: How does DGDG contribute to plant stress tolerance?

A: DGDG, along with other membrane lipids, plays a role in plant adaptation to various stresses, such as cold and heat. During cold acclimation, some plants increase the unsaturation of fatty acids in DGDG, enhancing membrane fluidity at low temperatures [, , ]. This adaptation helps maintain membrane integrity and functionality under freezing conditions.

Q6: How does DGDG interact with herbicides?

A: The fatty acid composition of DGDG, along with other chloroplast membrane lipids, can influence the sensitivity of plants to herbicides, particularly triazine herbicides [, ]. Changes in the lipid composition of chloroplast membranes, including DGDG, have been observed in herbicide-resistant biotypes, suggesting a link between lipid alterations and herbicide resistance mechanisms [].

Q7: Does DGDG play a role in other organisms?

A: While predominantly found in photosynthetic organisms, DGDG has been identified in other organisms, including some bacteria and even mammalian brain tissue [, ]. Its specific roles in these non-photosynthetic systems are not fully understood.

Q8: Can DGDG be used in biotechnological applications?

A: Research suggests that DGDG has potential applications in drug delivery systems. Due to its biocompatibility and ability to form liposomes, DGDG can be used to encapsulate and deliver drugs to specific targets, particularly to the liver [, ]. This approach shows promise for targeted drug therapies, potentially improving treatment efficacy and minimizing side effects.

Q9: What are the analytical techniques used to study DGDG?

A: DGDG is typically extracted from plant material using organic solvents, and its individual molecular species can be separated and analyzed using various chromatographic techniques, such as thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) [, , ]. Mass spectrometry (MS) is often coupled with these techniques to identify and quantify different DGDG species based on their mass-to-charge ratios.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。